molecular formula C12H14O B8471158 4-(2,6-Dimethylphenyl)-3-buten-2-one CAS No. 832712-88-6

4-(2,6-Dimethylphenyl)-3-buten-2-one

Cat. No. B8471158
Key on ui cas rn: 832712-88-6
M. Wt: 174.24 g/mol
InChI Key: RYPTVGIUNNOQJF-UHFFFAOYSA-N
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Patent
US04544664

Procedure details

13.4 g (0,1 mol) of 2,6-dimethylbenzaldehyde, 100 ml of acetone, 100 ml of water and 2 g of calcium hydroxide are mixed together and refluxed for about 20-25 h with agitation. The precipitate is filtered off from the cold reaction mixture. 1 l of ice water is added to the filtrate with agitation. The product is crystallized at a yield of about 90%. M.p. of the recrystallized product: 34°-35° C.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:3]=1[CH:4]=O.[CH3:11][C:12]([CH3:14])=[O:13].[OH-].[Ca+2].[OH-]>O>[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:3]=1[CH:4]=[CH:11][C:12](=[O:13])[CH3:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
CC1=C(C=O)C(=CC=C1)C
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for about 20-25 h with agitation
Duration
22.5 (± 2.5) h
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off from the cold reaction mixture
ADDITION
Type
ADDITION
Details
1 l of ice water is added to the filtrate with agitation
CUSTOM
Type
CUSTOM
Details
The product is crystallized at a yield of about 90%
CUSTOM
Type
CUSTOM
Details
34°-35° C.

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=CC=C1)C)C=CC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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